(S)-1-Methylpyrrolidine-2-carboxamide
Overview
Description
(S)-1-Methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have different biological activities compared to its ®-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide or a similar methylating agent.
Amidation: The carboxylic acid group of L-proline is converted to an amide group using reagents such as thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methylation: Using automated reactors to control the methylation process efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the amidation process.
Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
(S)-1-Methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
®-1-Methylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different biological activities.
N-Methylpyrrolidine: Lacks the carboxamide group, leading to different chemical properties.
Proline Derivatives: Compounds like N-methyl-L-proline share structural similarities but differ in functional groups.
Uniqueness
(S)-1-Methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct biological activities and chemical reactivity compared to its ®-enantiomer and other similar compounds.
Properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERQMDMYFFQLC-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284126 | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94391-71-6 | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94391-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Methyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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